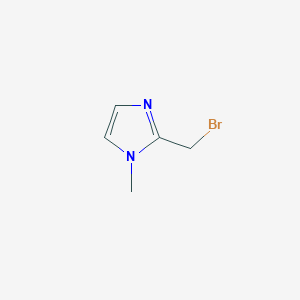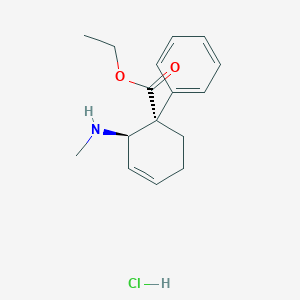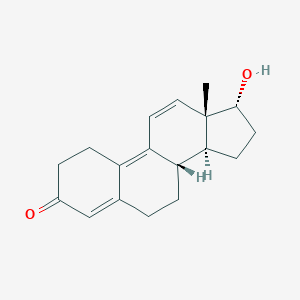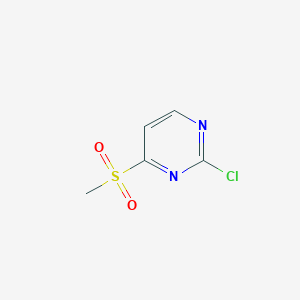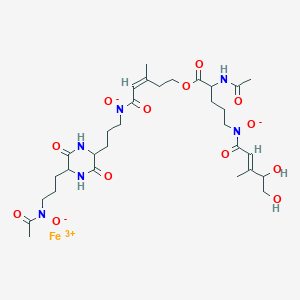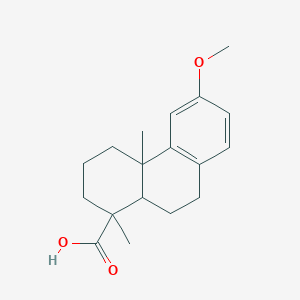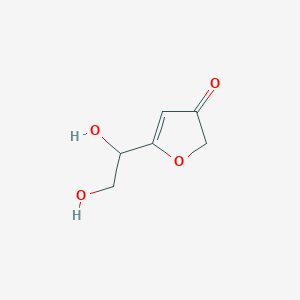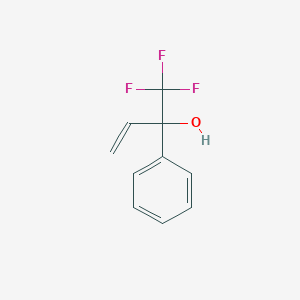
Lactodifucotetraose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactodifucotetraose (LDFT) is a tetrasaccharide that is isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . LDFT is the most abundant fucosylated human milk oligosaccharide (HMO), and its concentration in human milk over the first year of lactation is approximately 0.43 g/L .
Molecular Structure Analysis
LDFT is made of five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid . Almost all HMO contain a lactose motif at the reducing end, which can be elongated by either (β1,3) or (β1,4) glycosidic bonds . The addition of L-fucose and N-acetyl neuraminic acid to these linear or branched chain oligosaccharides further gives rise to the diverse oligosaccharide structures observed in human milk .
Chemical Reactions Analysis
LDFT can be metabolized by immunomodulatory bacteria, promoting a healthy gut microbiome in infants . Of the purified human milk oligosaccharides tested, only LDFT significantly inhibited thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L .
Physical And Chemical Properties Analysis
LDFT is a complex nonnutritive sugar present in human milk . It has a molecular formula of C24H42O19 and a molecular weight of 634.6 g/mol .
Scientific Research Applications
1. Identification in Human Milk
- Lactodifucotetraose, a minor trisaccharide, has been identified in human milk, especially from women of "nonsecretor" status. It is synthesized by a specific galactosyltransferase from UDP-Gal and lactose (Yamashita & Kobata, 1974).
2. Correlation with Blood Group Characteristics
- This oligosaccharide is also correlated with blood group characteristics, being found in the urine of human group O(H)-secretors and is identical with this compound. Its presence in pregnant and lactating women has been noted (Lundblad, 1968).
3. Fluctuations During Lactation
- In a study of 15 mothers, this compound levels in human milk showed substantial decrease until day 5 postpartum and then appeared to stabilize (Viverge et al., 1990).
4. Specificity for Terminally Monofucosylated H-reactive Sugars
- A study on winged bean agglutinin II revealed its specificity for terminally monofucosylated H-reactive sugars, including this compound (Acharya et al., 1990).
5. Microbial Production Potential
- This compound has potential for microbial production, as demonstrated in a study involving Escherichia coli, highlighting its potential applications in bioactive compound development (Zhang et al., 2021).
6. Presence in Human Milk Metabolome
- Analysis of human milk metabolome identified this compound, indicating its potential role in infant or infant gut microbial development (Smilowitz et al., 2013).
7. Association with Maternal Glucose Metabolism
- This compound was found to be associated with maternal glucose metabolism in overweight and obese pregnant women, suggesting a potential role in gestational diabetes mellitus (Jantscher-Krenn et al., 2019).
Mechanism of Action
Target of Action
Lactodifucotetraose (LDFT) is a tetrasaccharide isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . The primary targets of LDFT are platelets, specifically those from neonates . These platelets are less responsive to platelet agonists such as collagen, thrombin, ADP, and epinephrine compared to those from adults .
Mode of Action
LDFT interacts with its targets, the platelets, by inhibiting their function and the release of pro-inflammatory proteins . Specifically, LDFT significantly inhibits thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L . It also inhibits platelet adhesion to a collagen-coated surface, as well as platelet aggregation induced by ADP or collagen .
Biochemical Pathways
The biochemical pathways affected by LDFT involve the modulation of mucosal homeostasis, including the attenuation of inflammatory pathways and the amplification of signals that accelerate development in the innate immune system . LDFT, being a human milk oligosaccharide (HMO), is part of the bioactive molecules in human milk that affect specific aspects of immune signaling and maturation .
Pharmacokinetics
The pharmacokinetics of LDFT, like other HMOs, involves absorption from the human milk in the gut to the circulation . Breastfed infants can absorb these oligosaccharides intact . .
Result of Action
The result of LDFT’s action is the attenuation of inflammatory processes. It suppresses platelet-induced inflammatory processes, thereby potentially helping to modulate hemostasis . This activity suggests that LDFT may have potential as a therapeutic agent in infants and adults .
Action Environment
The action of LDFT is influenced by the environment in which it is present. In the context of breastfed infants, LDFT is absorbed intact from human milk in the gut to the circulation . The presence of LDFT in human milk and its absorption in the gut environment play a crucial role in its action, efficacy, and stability.
Safety and Hazards
properties
| { "Design of Synthesis Pathway": "The synthesis of Lactodifucotetraose can be achieved through a convergent approach. The key steps involve the assembly of two disaccharide building blocks followed by their coupling to form the tetrasaccharide.", "Starting Materials": ["Lactose", "Fucose", "Trichloroacetonitrile", "Silver trifluoromethanesulfonate", "Methanol", "Sodium borohydride", "Acetic acid", "Methoxytrityl chloride", "Di-tert-butyl dicarbonate", "Triethylamine", "Tetra-n-butylammonium fluoride", "Methanolamine", "Acetic anhydride", "Dimethylformamide", "N-Iodosuccinimide", "Triphenylphosphine"], "Reaction": [ "Lactose is protected as a methoxytrityl ether using methoxytrityl chloride and di-tert-butyl dicarbonate in the presence of triethylamine.", "The fucose is protected as a 2,3,4,6-tetra-O-acetyl derivative in acetic anhydride and dimethylformamide.", "The protected lactose and fucose are coupled using trichloroacetonitrile and silver trifluoromethanesulfonate in methanol.", "The resulting disaccharide is deprotected to remove the methoxytrityl and acetyl groups using tetra-n-butylammonium fluoride in methanolamine.", "The deprotected disaccharide is then coupled with another protected lactose using N-iodosuccinimide and triphenylphosphine in dimethylformamide.", "The final product, Lactodifucotetraose, is deprotected to remove all remaining protecting groups using sodium borohydride in acetic acid." ] } | |
CAS RN |
20768-11-0 |
Molecular Formula |
C24H42O19 |
Molecular Weight |
634.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C24H42O19/c1-6-11(29)15(33)18(36)22(38-6)42-20(13(31)8(28)3-25)10(5-27)41-24-21(17(35)14(32)9(4-26)40-24)43-23-19(37)16(34)12(30)7(2)39-23/h5-26,28-37H,3-4H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m0/s1 |
InChI Key |
BRHHWBDLMUBZQQ-JZEMXWCPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O |
Other CAS RN |
20768-11-0 |
physical_description |
Solid |
synonyms |
Fucα1-2Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




